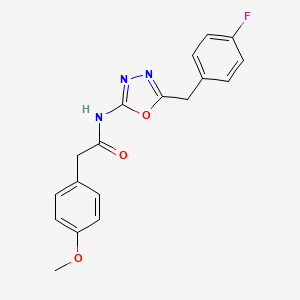

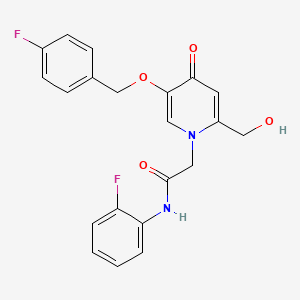

![molecular formula C18H20N2O2S2 B2605238 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide CAS No. 1047-89-8](/img/structure/B2605238.png)

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Caffeic Acid Derivatives and Analogs

Caffeic acid (CA) derivatives, such as 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. These compounds, based on the CA scaffold, show promise in human diseases associated with oxidative stress. The phenylpropanoid framework of CA derivatives is considered a valuable structure for drug discovery programs, with applications extending into the cosmetic industry due to stabilizing properties. Innovative research on this chemical scaffold may lead to new and effective therapeutic agents (Silva, Oliveira, & Borges, 2014).

Sulfonamides and Pharmaceutical Applications

Sulfonamide compounds, featuring structures similar to 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, are crucial in the development of bacteriostatic antibiotics and are used to treat bacterial infections and diseases caused by other microorganisms. These compounds, including diuretics and carbonic anhydrase inhibitors, have been explored for novel drugs like apricoxib and pazopanib, showing significant antitumor activity. This highlights the continuing need for novel sulfonamides to act as selective drugs for various conditions such as glaucoma, cancer, and other diseases (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Chemical Analysis

The chemical analysis and understanding of antioxidants' role, including derivatives like 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, are pivotal in food science, medicine, and pharmacy. Various tests determine antioxidant activity, highlighting the importance of these compounds in scavenging harmful radicals and contributing to health benefits. Analytical methods such as ORAC, HORAC, and FRAP are used to assess the kinetics or equilibrium states of antioxidant activities, providing valuable insights into their effectiveness and potential health implications (Munteanu & Apetrei, 2021).

Applications in Quorum Sensing Inhibition

Plant-derived molecules, including structures similar to 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, have been identified as inhibitors of AHL-mediated quorum sensing in bacteria. These compounds play crucial roles in blocking communication systems in phytopathogenic and zoopathogenic bacteria, offering a novel approach to anti-infective therapy. Strategies for quorum sensing inhibition involve specific binding with AHL synthases or receptor proteins, affecting QS-related intracellular regulatory pathways, and altering metabolic pathways involved in QS-dependent processes. This opens up possibilities for using these compounds as natural safeguard food additives or in medicinal applications to manage bacterial infections (Deryabin, Galadzhieva, Kosyan, & Duskaev, 2019).

Propiedades

IUPAC Name |

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)11-13-23-24-14-12-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGVUKJLYCCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2605171.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)